molecular formula C9H5NO2 B13646675 3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile

3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile

Cat. No.: B13646675
M. Wt: 159.14 g/mol
InChI Key: HSZBOIFNVBXQIZ-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile is an organic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol . It is a derivative of isobenzofuran and contains a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile can be achieved through various synthetic routes. One common method involves the oxidative contraction ring rearrangement of a 3,4-diaminoisocoumarin derivative . This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile is unique due to its specific nitrile group position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

3-oxo-1H-2-benzofuran-4-carbonitrile

InChI

InChI=1S/C9H5NO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3H,5H2

InChI Key

HSZBOIFNVBXQIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)C(=O)O1

Origin of Product

United States

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